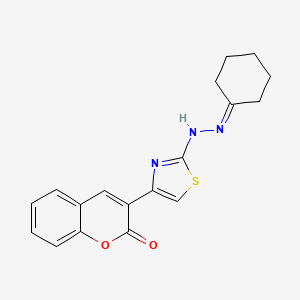![molecular formula C19H21NO2 B2582727 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone CAS No. 179018-53-2](/img/structure/B2582727.png)
4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone is an organic compound that features a benzophenone core with a pyrrolidinyl ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone typically involves the reaction of 4-hydroxybenzophenone with 2-(1-pyrrolidinyl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzophenone core or the pyrrolidinyl ethoxy substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific properties, such as photostability and electronic characteristics.
Mechanism of Action
The mechanism of action of 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the benzophenone core can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-[2-(Piperidin-1-yl)ethoxy]benzophenone: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
4-[2-(Morpholin-1-yl)ethoxy]benzophenone: Contains a morpholinyl group, offering different electronic and steric properties.
4-[2-(1-Pyrrolidinyl)ethoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of a benzophenone core.
Uniqueness
4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone is unique due to the combination of its benzophenone core and pyrrolidinyl ethoxy substituent, which provides a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
phenyl-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(16-6-2-1-3-7-16)17-8-10-18(11-9-17)22-15-14-20-12-4-5-13-20/h1-3,6-11H,4-5,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZKEEUKXJSGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2582645.png)
![3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2582650.png)
![Tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate](/img/structure/B2582653.png)



![2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2582657.png)
![[2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2582658.png)

![2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B2582660.png)
![N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2582661.png)
![(2E,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2582663.png)


